molecular formula C21H30N2O2 B3330413 (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) CAS No. 698350-53-7

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No. B3330413
CAS RN: 698350-53-7
M. Wt: 342.5 g/mol
InChI Key: BBFBTUSLSAFMKW-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole), also known as 4S,4'S-4IPO, is a synthetic compound that has been widely studied for its potential applications in both scientific research and laboratory experiments. It is a derivative of the oxazole heterocyclic ring which is composed of two nitrogen atoms and three carbon atoms. This compound has been found to have a variety of biochemical and physiological effects that make it a valuable tool for scientists and researchers.

Mechanism Of Action

The mechanism of action of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory mediators. This inhibition of COX-2 can lead to a decrease in inflammation and pain. In addition, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO has also been found to inhibit the enzyme aromatase, which is responsible for the conversion of testosterone to estradiol. This inhibition can lead to a decrease in the levels of estradiol in the body, which can have a beneficial effect on certain conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO have been studied in both animals and humans. In animal studies, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO has been found to have anti-inflammatory and analgesic effects, as well as to inhibit the production of certain hormones. In humans, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO has been found to reduce the levels of certain hormones, such as estradiol, and to reduce inflammation and pain. In addition, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO has been found to have anti-cancer effects, as well as to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The main advantage of using (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, it can be easily synthesized in the laboratory and can be used in a variety of experiments. However, there are some limitations to using (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO in laboratory experiments. For example, it is not very stable and may degrade over time. In addition, it is not very soluble in water, making it difficult to use in certain experiments. Finally, it is not very selective and may interact with other compounds in the laboratory, making it difficult to accurately measure its effects.

Future Directions

There are a number of potential future directions for the use of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO in scientific research and laboratory experiments. One potential direction is to further investigate its anti-cancer effects and to develop new drugs that can target specific cancer cells. Additionally, further research could be conducted to better understand the mechanism of action of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO and to determine if it can be used to treat other diseases. Finally, further research could be conducted to investigate the potential therapeutic effects of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO, such as its ability to reduce inflammation and pain.

Scientific Research Applications

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO has been used in several different scientific research applications. It has been found to be a useful tool for studying the structure and function of proteins, as well as for studying the effects of various hormones on cells. It has also been used to study the effects of different drugs on the body, as well as to investigate the mechanisms behind certain diseases. In addition, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)'S-4IPO has been used to study the mechanisms of action of certain drugs, as well as to investigate the effects of various drugs on the body.

properties

IUPAC Name

(4S)-2-[1-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-14(2)17-12-24-19(22-17)21(5,11-16-9-7-6-8-10-16)20-23-18(13-25-20)15(3)4/h6-10,14-15,17-18H,11-13H2,1-5H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFBTUSLSAFMKW-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(CC2=CC=CC=C2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(CC2=CC=CC=C2)C3=N[C@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 6
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(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

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